REACTION_CXSMILES
|
C([CH:4]1[CH2:12][C:11]2[C:6](=[C:7](O)[CH:8]=[CH:9][C:10]=2C)[C:5]1=[O:15])(C)C.CC1C2C(=C(OC)C=CC=2C)C(=O)C1>C(O)C>[C:5]1(=[O:15])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:12][CH2:4]1
|
Name
|
2-isopropyl-4-methyl-7-hydroxyindan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1C(C2=C(C=CC(=C2C1)C)O)=O
|
Name
|
3,4-dimethyl-7-methoxyindan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(C2=C(C=CC(=C12)C)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in an amount of 1 ppm to the materials of candies, and candies
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |